N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-10(18)16-12-6-8-14(9-7-12)21(19,20)17-13-4-2-11(15)3-5-13/h2-9,17H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIHMTDNBRWRDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide typically involves the reaction of 4-chloroaniline with acetic anhydride to form N-(4-chlorophenyl)acetamide. This intermediate is then reacted with 4-aminobenzenesulfonamide under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Antimicrobial Properties
N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide exhibits significant antimicrobial activity. It has been studied for its efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. Research indicates that sulfonamide derivatives can inhibit bacterial folate synthesis, making them effective in treating infections caused by bacteria such as Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Effects
This compound has shown potential anti-inflammatory properties in preclinical studies. Its mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in the inflammatory response. This makes it a candidate for further investigation in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Anticancer Activity
Recent studies have indicated that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to selectively target cancer cells while sparing normal cells represents a promising avenue for cancer therapy .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase and other sulfonamide-sensitive enzymes. By inhibiting these enzymes, it can alter physiological processes and provide insights into enzyme mechanisms and their roles in various diseases .
Drug Development
This compound serves as a lead compound in drug development due to its favorable pharmacokinetic properties. Its structure allows for modifications that can enhance its bioavailability and therapeutic index, making it a valuable scaffold for designing new drugs .
Polymer Chemistry
In material science, this compound is being explored as a building block for creating novel polymers with specific properties. Its sulfonamide group can participate in various polymerization reactions, leading to materials with enhanced thermal stability and mechanical strength .
Nanotechnology
This compound has potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with nanoparticles can enhance the delivery of therapeutic agents, improving their efficacy and reducing side effects .
Case Studies
Mechanism of Action
The mechanism of action of N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs.
- Melting points : Derivatives with bulky substituents (e.g., Compound 7c ) exhibit higher melting points (>300°C), suggesting stronger crystal lattice interactions.
- Lipophilicity : The 4-chlorophenyl group increases lipophilicity relative to unsubstituted sulfamoyl derivatives (e.g., Acetylsulfanilamide ), which may influence membrane permeability.
2.2 Pharmacological Activities
- Analgesic/Anti-inflammatory Effects: The target compound’s structural analogs, such as Compound 35 (piperazinyl derivative), show analgesic activity comparable to paracetamol . Compound 37 (piperazinylsulfamoyl) demonstrates anti-hypernociceptive activity, likely via COX-2 inhibition .
- Enzyme Inhibition: The methoxybenzyl derivative () inhibits indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. Compound 8 (urease inhibitor) and Compound 7c (anticancer thiazolidinone) highlight how heterocyclic additions broaden therapeutic scope .
Antimicrobial/Antiproliferative Effects :
Biological Activity
N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role as an enzyme inhibitor and receptor ligand, with implications in anti-inflammatory and antimicrobial therapies. This article explores its biological activity through various studies, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a sulfonamide group attached to a chlorophenyl moiety, which is known to influence its biological activity. The sulfonamide group can mimic natural substrates, allowing it to interact with specific enzymes or receptors.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. The sulfonamide group is particularly effective in mimicking substrates, leading to the inhibition of various biochemical pathways essential for microbial growth and inflammation control .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies have shown that sulfonamide compounds generally exhibit significant antibacterial activity against various pathogens. For instance, derivatives with similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Sulfonamides are known to inhibit carbonic anhydrase (CA), an enzyme involved in the regulation of pH and fluid balance in tissues. Inhibition of CA can lead to reduced inflammation and pain relief, making this compound a candidate for treating inflammatory conditions .
Research Findings and Case Studies
Several studies highlight the biological potential of this compound:
- Antimicrobial Efficacy : A study reported that related sulfonamide compounds exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar efficacy .
- Enzyme Inhibition : Research indicated that this compound could effectively inhibit certain enzymes critical for pathogen survival. For example, it was found that modifications in the phenyl ring could enhance the inhibitory potency against target enzymes like CA .
- Case Study on In Vivo Effects : In vivo studies demonstrated that compounds with similar structures showed significant reductions in inflammatory markers in rodent models, supporting the potential therapeutic use of this compound in managing inflammatory diseases .
Comparative Analysis
To further understand the biological activity of this compound, a comparison with other sulfonamide derivatives is useful:
| Compound Name | Antimicrobial Activity (MIC) | Anti-inflammatory Potential | Enzyme Targeted |
|---|---|---|---|
| This compound | 3.12 - 12.5 μg/mL | Moderate | Carbonic Anhydrase |
| Sulfanilamide | 2 - 8 μg/mL | High | Dihydropteroate Synthase |
| Trimethoprim | 0.5 - 2 μg/mL | Low | Dihydrofolate Reductase |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Copper-catalyzed coupling of sodium sulfinates with aryl halides in green solvents (e.g., ethanol/water mixtures) is a high-yield (70–72%) route . Key parameters include temperature control (reflux conditions), stoichiometric ratios, and purification via column chromatography (DCM/ethyl acetate). NMR (¹H/¹³C) and HRMS validate structural integrity, with characteristic peaks such as δ 2.12 ppm (acetamide methyl) and δ 168.9 ppm (carbonyl carbon) .
Q. How can researchers confirm the crystalline structure of sulfonamide derivatives like this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding). For example, centrosymmetric head-to-tail packing via C–H···O interactions is observed in related N-(4-chlorophenyl)acetamide derivatives . SC-XRD data should be cross-validated with computational models (DFT) to assess conformational stability.
Q. What analytical techniques are critical for assessing purity and stability during storage?
- Methodological Answer :
- HPLC with UV detection (λ = 254 nm) monitors purity (>95% recommended for biological assays).
- Thermogravimetric analysis (TGA) evaluates thermal stability, with decomposition temperatures >200°C indicating suitability for long-term storage .
- Mass spectrometry (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 325.0408) and detects degradation byproducts .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of sulfonamide-acetamide hybrids?
- Methodological Answer :
- SAR Studies : Introducing electron-withdrawing groups (e.g., 4-Cl, 4-Br) enhances binding to targets like carbonic anhydrase or RORγt nuclear receptors. For example, 4-chloro derivatives show improved IC₅₀ values in TH17 differentiation assays compared to unsubstituted analogs .
- Computational Docking : Molecular docking (AutoDock Vina) identifies key interactions, such as sulfonamide oxygen hydrogen bonding with Arg-136 in RORγt .
Q. What strategies resolve contradictions in NMR spectral data for sulfonamide-acetamide derivatives?
- Methodological Answer :
- Variable Temperature NMR distinguishes dynamic rotational isomers (rotamers) caused by restricted sulfonamide N–S bond rotation. Peaks splitting at low temperatures (e.g., –40°C) confirms rotameric equilibria .
- 2D NMR (COSY, HSQC) assigns overlapping aromatic proton signals, particularly in para-substituted phenyl rings .
Q. How can researchers design experiments to study polymorphic forms of this compound?
- Methodological Answer :
- Solvent Screening : Recrystallize from polar (DMSO) vs. non-polar (toluene) solvents to isolate polymorphs.
- Powder XRD identifies distinct diffraction patterns (e.g., monoclinic vs. orthorhombic systems) .
- DSC detects enthalpy differences between forms, with melting point variations >5°C indicating polymorphism .
Q. What role do synthetic byproducts (e.g., N-[4-[(4-hydroxyphenyl)sulfamoyl]phenyl]acetamide) play in pharmacological profiling?
- Methodological Answer :
- LC-MS/MS quantifies byproduct levels during scale-up. Hydroxyphenyl analogs, formed via incomplete chlorination, may exhibit off-target activity (e.g., COX-2 inhibition) .
- Metabolic Stability Assays : Incubate with liver microsomes to assess if byproducts generate reactive metabolites (e.g., quinone imines) via CYP450 oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
